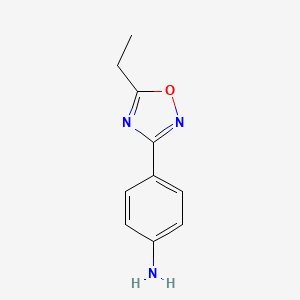

4-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(5-ethyl-1,2,4-oxadiazol-3-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-2-9-12-10(13-14-9)7-3-5-8(11)6-4-7/h3-6H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBCCZEVTBFBSTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50462957 | |

| Record name | 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10185-71-4 | |

| Record name | 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Oxadiazole Formation Acylation and Cyclodehydration :the Formation of the 1,2,4 Oxadiazole Ring from the Amidoxime and Acylating Agent is a Pivotal Stage Where Conditions Can Be Finely Tuned. the Process Can Be Conducted in One or Two Steps.

Solvents: A range of solvents can be used, including dichloromethane (B109758) (DCM) for the acylation step, and dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF) for the cyclization. nih.govmdpi.com

Bases and Catalysts: The choice of base is critical. Inorganic bases like sodium hydroxide (B78521) (NaOH) or cesium carbonate (Cs₂CO₃) are effective. mdpi.com In syntheses involving carboxylic acids as the acylating agent, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) are necessary. nih.gov For certain one-pot procedures from amidoximes and nitriles, a PTSA-ZnCl₂ catalyst system has proven effective. organic-chemistry.org

Temperature and pH: The acylation can often be performed at room temperature, but the subsequent cyclodehydration step typically requires heating, with temperatures ranging from 80 °C to 120 °C. nih.govnih.gov The pH of the medium can also be a deciding factor; for instance, heating the O-acylamidoxime intermediate in a pH 9.5 borate (B1201080) buffer at 90 °C has been shown to efficiently promote cyclization. nih.gov

Nitro Group Reduction:the Final Reduction Step Must Be Selective to Avoid Cleaving the O N Bond Within the Oxadiazole Ring.researchgate.net

Reducing Agents: Mild reducing systems are preferred. A common method involves using sodium sulfide (B99878) nonahydrate in a 1,4-dioxane/water mixture at elevated temperatures (e.g., 80 °C). chemicalbook.com Another effective system is tin(II) chloride dihydrate in ethanol, which is heated until the solution becomes homogeneous. mdpi.com

The table below summarizes typical conditions for key transformations.

| Synthetic Step | Reagents & Catalysts | Solvent | Temperature | pH/Base | Reference |

|---|---|---|---|---|---|

| Amidoxime (B1450833) Formation | Hydroxylamine HCl | Aqueous Ethanol | Reflux | Base (e.g., NaHCO₃) | nih.gov |

| O-Acylation | Propionyl Chloride | DCM | Room Temperature | Base (e.g., NaOH) | mdpi.com |

| Cyclodehydration | - | Borate (B1201080) Buffer | 90 °C | pH 9.5 | nih.gov |

| Cyclodehydration | - | Toluene | 120 °C | - | nih.gov |

| Nitro Reduction | Sodium Sulfide Nonahydrate | 1,4-Dioxane / Water | 80 °C | - | chemicalbook.com |

| Nitro Reduction | SnCl₂·2H₂O | Ethanol | Heating | - | mdpi.com |

Rigorous purification at each stage of the synthesis is essential to ensure the high purity of the final product.

Reaction Work-up: Following the completion of a reaction, a standard aqueous work-up is typically performed. This involves quenching the reaction mixture with water, followed by extraction of the product into an immiscible organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758). The combined organic layers are then washed with water and brine to remove inorganic impurities, dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate, and concentrated under reduced pressure. nih.govchemicalbook.com

Purification Methods: The primary techniques for purifying the intermediates and the final compound are recrystallization and column chromatography. chemicalbook.com

Recrystallization: This technique is effective for obtaining highly crystalline solids. The crude product is dissolved in a minimal amount of a hot solvent, such as ethanol, and allowed to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution. nih.gov

Chromatography: For mixtures that are difficult to separate by recrystallization, flash column chromatography using silica (B1680970) gel is the method of choice. A solvent system, often a mixture of a nonpolar solvent like hexane (B92381) and a polar solvent like ethyl acetate, is used to elute the components from the column. chemicalbook.com The progress of the separation is monitored by thin-layer chromatography (TLC). chemicalbook.com For the final product, 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline, a typical eluent system for flash chromatography would be a 1:1 mixture of hexane and ethyl acetate. chemicalbook.com

Chemical Reactivity and Transformations of 4 5 Ethyl 1,2,4 Oxadiazol 3 Yl Aniline

Reaction Mechanisms Involving the Oxadiazole Ring

The 1,2,4-oxadiazole (B8745197) ring is a multifunctional heterocycle whose reactivity is influenced by its substituents and the reaction environment. The ring system has a tendency to undergo rearrangements into more stable heterocyclic structures, a characteristic driven by its low aromaticity. researchgate.net

Key reaction mechanisms include:

Boulton-Katritzky Rearrangement (BKR): This is one of the most studied transformations of 1,2,4-oxadiazoles. osi.lvchim.it The reaction involves an intramolecular nucleophilic substitution where a nucleophilic atom in a side chain at the C3 position attacks the electrophilic N2 atom of the oxadiazole ring. chim.it For 3-(2-aminoaryl)-1,2,4-oxadiazoles, this rearrangement can lead to the formation of 3-acylaminoindazoles. rsc.org The reaction is often promoted by electron-withdrawing substituents at the C5 position. rsc.org In the case of 4-(5-ethyl-1,2,4-oxadiazol-3-yl)aniline, the amino group on the phenyl ring could potentially participate in such rearrangements under specific conditions, leading to novel fused heterocyclic systems. rsc.orgresearchgate.net

Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC): This mechanism is prevalent in reactions with bidentate nucleophiles. researchgate.net The C5 position of the 1,2,4-oxadiazole ring is the most electrophilic site, making it susceptible to nucleophilic attack. chim.it This can lead to the cleavage of the O1-N2 bond, opening the ring, followed by a subsequent cyclization to form a new heterocyclic system. researchgate.net

Electrophilic Attack: While the ring is generally resistant to electrophilic substitution, protonation and metal complexation typically occur at the N4 position. Under superelectrophilic activation, such as in the presence of triflic acid (TfOH), protonation can occur at the N4 atom, activating the molecule for further transformations. beilstein-journals.orgnih.gov

Chemical Modifications of the Aniline (B41778) Moiety

The aniline moiety offers a versatile platform for chemical modification, allowing for the synthesis of a wide array of derivatives. The amino group is an activating, ortho-para directing group for electrophilic aromatic substitution. Since the para position is occupied by the oxadiazole ring, substitutions are directed to the ortho positions. msu.edu

The primary amino group of the aniline moiety is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, anilines can be converted to various products, including nitroso compounds, nitro compounds, or polymeric materials. Careful selection of reagents is necessary to achieve selective oxidation. For instance, oxidation of sulfides to sulfones using agents like m-chloroperoxybenzoic acid (mCPBA) has been demonstrated in related 2,5-disubstituted-1,3,4-oxadiazole systems, indicating the stability of the oxadiazole ring under certain oxidative conditions. semanticscholar.org

A primary route for the synthesis of this compound involves the reduction of its nitro precursor, 3-(4-nitrophenyl)-5-ethyl-1,2,4-oxadiazole. This functional group interconversion is a critical step and can be achieved using various reducing agents. The choice of reagent is crucial for chemoselectivity, ensuring the nitro group is reduced without affecting the oxadiazole ring. researchgate.net

Commonly employed methods for the reduction of aromatic nitro groups in the synthesis of related heterocyclic anilines are summarized below.

| Reducing Agent/System | Conditions | Notes | Reference |

|---|---|---|---|

| Iron (Fe) in acidic media | Acidic conditions (e.g., acetic acid, HCl) | A classical and widely used method for industrial-scale reductions. | researchgate.net |

| Tin(II) chloride (SnCl₂) | Acidic solvent (e.g., HCl in ethanol) | Effective for laboratory-scale synthesis, often providing clean reactions. | researchgate.net |

| Catalytic Hydrogenation | H₂, Pd/C or Raney Nickel catalyst | A clean method, but catalyst choice is important to avoid ring reduction. | researchgate.net |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic systems | A mild reducing agent suitable for sensitive substrates. | researchgate.net |

The aniline ring and its amino group can undergo various substitution reactions to introduce diverse functionalities. msu.edu

N-Acylation: The amino group readily reacts with acyl chlorides or anhydrides to form stable amide derivatives (anilides). This reaction is often used to introduce new structural motifs or as a protecting group strategy. msu.edu

N-Alkylation: Reaction with alkyl halides can produce secondary or tertiary amines, though controlling the degree of alkylation can be challenging.

Diazotization: The primary amino group can react with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can be converted into a wide range of functional groups (e.g., -OH, -CN, -halides) via Sandmeyer and related reactions. msu.edu

Electrophilic Aromatic Substitution: The electron-rich aniline ring can undergo reactions such as halogenation or nitration. numberanalytics.comst-andrews.ac.ukorganicchemistrytutor.com Due to the strong activating nature of the amino group, these reactions often proceed under mild conditions. msu.edu To control selectivity and prevent over-reaction or oxidation, the amino group is frequently first protected via acylation.

Derivatization Strategies for Structure-Activity Relationship Probing

To explore the structure-activity relationships (SAR) of this compound for potential applications, systematic modifications of its structure are undertaken. mdpi.comnih.govmdpi.com This involves derivatization at various positions on both the oxadiazole and aniline moieties to understand how structural changes affect biological activity. mdpi.comnih.gov

| Modification Site | Strategy | Rationale | Reference |

|---|---|---|---|

| Aniline Amino Group | Acylation, Sulfonylation, Alkylation | To explore the role of hydrogen bond donors/acceptors and introduce diverse substituents. | mdpi.comnih.gov |

| Aniline Ring | Electrophilic Substitution (e.g., Halogenation) | To probe the effect of electronic and steric properties of substituents on the phenyl ring. | mdpi.com |

| Oxadiazole 5-Position | Varying the alkyl/aryl group | To investigate the impact of lipophilicity, steric bulk, and electronic nature at this position. | nih.gov |

While the parent compound features an ethyl group at the C5 position, SAR studies often involve synthesizing analogs with different substituents at this site. The standard synthetic route to 3,5-disubstituted 1,2,4-oxadiazoles, involving the cyclization of an amidoxime (B1450833) with a carboxylic acid or its derivative, is highly amenable to this strategy. nih.govnih.gov By using different carboxylic acids (e.g., propanoic acid for the ethyl group, benzoic acid for a phenyl group), a library of analogs with varied alkyl and aryl groups at the C5 position can be generated.

More advanced methods for modifying substituents on a pre-formed heterocyclic ring can also be employed. For instance, transformations of existing side chains, such as the hydroarylation of a 5-acetylenyl-1,2,4-oxadiazole, can introduce aryl groups. beilstein-journals.orgnih.gov Direct C-H functionalization strategies using organometallic reagents are also emerging as powerful tools for creating diverse derivatives of heterocyclic compounds. acs.orgnih.gov

Substituent Effects on Aniline Ring Reactivity

The chemical reactivity of the aniline ring in this compound is significantly influenced by the electronic properties of the 5-ethyl-1,2,4-oxadiazol-3-yl substituent. This heterocyclic system generally exerts an electron-withdrawing effect, which modulates the nucleophilicity of the aromatic ring and the basicity of the amino group. The impact of this substituent is evident in various chemical transformations.

The amino group of the aniline moiety retains sufficient nucleophilicity to undergo classical reactions such as diazotization. This is a key step in the synthesis of various derivatives, including azo compounds. The reaction involves the treatment of the aniline with a source of nitrous acid to form a diazonium salt, which can then be coupled with other aromatic compounds. nih.gov The successful diazotization highlights that while the oxadiazole ring is electron-withdrawing, it does not completely deactivate the amino group for this type of transformation.

Furthermore, the aniline derivative can serve as a building block in the synthesis of more complex structures. For instance, the amino group can act as a nucleophile in condensation reactions. The reactivity of the aniline ring itself is also affected. The electron-withdrawing nature of the oxadiazole substituent deactivates the aromatic ring towards electrophilic substitution reactions, making such reactions less favorable compared to unsubstituted aniline. Conversely, it can activate the ring towards nucleophilic aromatic substitution, although this is less common for anilines.

The table below summarizes the general substituent effects on the reactivity of the aniline ring in this compound.

| Reaction Type | Effect of 5-Ethyl-1,2,4-oxadiazol-3-yl Substituent | Reactivity of the Aniline Moiety |

| Electrophilic Aromatic Substitution | Electron-withdrawing | Deactivated |

| Nucleophilic Aromatic Substitution | Electron-withdrawing | Activated (in principle) |

| Reactions of the Amino Group (e.g., Diazotization) | Moderate deactivation | Remains sufficiently reactive |

Formation of Complex Hybrid Molecules

The presence of a reactive amino group on the aniline ring of this compound makes it a valuable precursor for the synthesis of complex hybrid molecules. These hybrid molecules often combine the structural features of the oxadiazole-aniline core with other pharmacologically relevant moieties, aiming to enhance biological activity through synergistic effects. nih.gov

One significant application is in the synthesis of azo compounds. Following the diazotization of this compound, the resulting diazonium salt can be coupled with various aromatic partners, such as phenols, resorcinols, and N,N-dimethylaniline, to yield a diverse range of azo dyes. nih.gov These molecules possess extended conjugated systems and have applications in materials science and as potential biological agents.

Another approach to forming complex hybrids involves the reaction of the amino group to create larger, multi-functional structures. For example, similar aniline derivatives are used to synthesize amide-containing molecules by reacting with carboxylic acids or their derivatives. nih.gov This strategy allows for the incorporation of various aliphatic, aromatic, and heterocyclic amide functionalities, expanding the chemical space of the resulting compounds.

Furthermore, the this compound scaffold can be integrated into more elaborate heterocyclic systems. Research on related 1,3,4-oxadiazole (B1194373) derivatives has shown their utility in constructing hybrid molecules with other heterocycles like thiazolidinedione. nih.gov While not directly involving the aniline amino group in the final cyclization, the aniline moiety serves as a key component of the initial building block.

The table below presents examples of complex hybrid molecules that can be conceptually derived from this compound, based on the reactivity of related compounds.

| Starting Material | Reaction Type | Reactant | Resulting Hybrid Molecule Class |

| This compound | Diazotization and Azo Coupling | Phenol | Azo-coupled oxadiazole |

| This compound | Amide Bond Formation | Aromatic Carboxylic Acid | Amide-linked bi-aryl oxadiazole |

| This compound | Schiff Base Formation | Aldehyde/Ketone | Imine-containing oxadiazole |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules by mapping the chemical environments of protons (¹H) and carbon atoms (¹³C).

The ¹H NMR spectrum of 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline is expected to display a set of distinct signals corresponding to the ethyl group, the aromatic protons on the aniline (B41778) ring, and the amine protons.

Ethyl Group Protons: The ethyl substituent (-CH₂CH₃) would produce two characteristic signals. The methyl protons (-CH₃) are expected to appear as a triplet in the upfield region (approximately 1.3-1.5 ppm) due to spin-spin coupling with the adjacent methylene (B1212753) protons. The methylene protons (-CH₂) would, in turn, appear as a quartet further downfield (around 2.8-3.0 ppm), coupled to the methyl protons.

Aromatic Protons: The parasubstituted benzene (B151609) ring creates a symmetrical AA'BB' spin system. This typically results in two doublet signals. The two protons ortho to the amino group (C3'-H and C5'-H) are expected to appear as a doublet in a more upfield region (approximately 6.7-6.9 ppm) due to the electron-donating effect of the NH₂ group. The two protons ortho to the oxadiazole ring (C2'-H and C6'-H) would resonate as a doublet at a lower field (around 7.8-8.0 ppm), being deshielded by the electron-withdrawing nature of the heterocycle.

Amine Protons: The two protons of the primary amine (-NH₂) would typically appear as a broad singlet. Its chemical shift can vary significantly (e.g., 3.5-4.5 ppm) depending on the solvent, concentration, and temperature, due to hydrogen bonding and exchange phenomena.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~1.4 | Triplet (t) | 3H | -CH₂CH₃ |

| ~2.9 | Quartet (q) | 2H | -CH₂CH₃ |

| ~4.0 (broad) | Singlet (s) | 2H | -NH₂ |

| ~6.8 | Doublet (d) | 2H | Aromatic C-H (ortho to -NH₂) |

| ~7.9 | Doublet (d) | 2H | Aromatic C-H (ortho to oxadiazole) |

The ¹³C NMR spectrum provides confirmation of the carbon skeleton. For this compound, eight distinct signals are anticipated, corresponding to the ten carbon atoms in the molecule (with two pairs of aromatic carbons being chemically equivalent due to symmetry).

Ethyl Carbons: The methyl carbon (-CH₃) is expected to have a signal in the far upfield region (~10-15 ppm), while the methylene carbon (-CH₂) would appear slightly further downfield (~20-25 ppm).

Aromatic Carbons: Four signals are expected for the six carbons of the aniline ring. The carbon attached to the amino group (C4') would be shielded, while the carbon attached to the oxadiazole ring (C1') would be deshielded. The CH carbons ortho and meta to the amino group would also have distinct signals.

Oxadiazole Carbons: The two carbons within the 1,2,4-oxadiazole (B8745197) ring (C3 and C5) are highly deshielded due to the electronegativity of the adjacent nitrogen and oxygen atoms and are expected to resonate at very low fields, typically in the range of 165-175 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~12 | -CH₂CH₃ |

| ~22 | -CH₂CH₃ |

| ~114 | Aromatic C-H (ortho to -NH₂) |

| ~120 | Aromatic C (ipso- to oxadiazole) |

| ~129 | Aromatic C-H (ortho to oxadiazole) |

| ~150 | Aromatic C (ipso- to -NH₂) |

| ~168 | Oxadiazole C3 |

| ~175 | Oxadiazole C5 |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The spectrum for this compound would be characterized by several key absorption bands.

N-H Stretching: The primary amine group (-NH₂) would exhibit two distinct medium-to-sharp absorption bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching would appear as a series of absorptions just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=N and C=C Stretching: The C=N stretching vibration of the oxadiazole ring and the C=C stretching of the aromatic ring are expected in the 1500-1650 cm⁻¹ region.

C-O Stretching: The C-O-C stretching within the oxadiazole ring would likely produce a strong band in the 1000-1250 cm⁻¹ fingerprint region.

Table 3: Predicted IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300-3500 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| >3000 | C-H Stretch | Aromatic |

| <3000 | C-H Stretch | Aliphatic (Ethyl) |

| 1500-1650 | C=N / C=C Stretch | Oxadiazole / Aromatic Ring |

| 1000-1250 | C-O Stretch | Oxadiazole Ring |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The monoisotopic mass of this compound (C₁₀H₁₁N₃O) is 189.0902 Da. In high-resolution mass spectrometry (HRMS), the molecular ion peak would be observed at m/z values corresponding to various adducts. Predicted data indicates the protonated molecule [M+H]⁺ would be found at m/z 190.0975. uni.lu Fragmentation analysis would likely show characteristic losses, such as the loss of the ethyl group or cleavage of the oxadiazole ring, which can be used to confirm the molecular structure.

Table 4: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 190.09749 |

| [M+Na]⁺ | 212.07943 |

| [M]⁺ | 189.08966 |

| [M-H]⁻ | 188.08293 |

Data sourced from predicted values. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy measures the absorption of UV or visible light, providing insight into the electronic transitions within a molecule. The structure of this compound contains a highly conjugated system composed of the aniline ring and the 1,2,4-oxadiazole moiety. This extended π-system is expected to result in strong absorption bands in the UV region. The primary absorption maximum (λₘₐₓ) would likely arise from π → π* transitions within the conjugated aromatic-heterocyclic system. A secondary absorption, possibly from n → π* transitions involving the lone pairs on the nitrogen and oxygen atoms, may also be observed.

X-ray Diffraction (XRD) Studies for Solid-State Molecular Conformation

X-ray diffraction analysis of a single crystal would provide the definitive solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding involving the amine group. Such an analysis would reveal the planarity between the phenyl ring and the oxadiazole ring, which influences the degree of electronic conjugation. Currently, there is no publicly available crystal structure data for this specific compound.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a critical analytical technique for determining the crystalline nature and phase purity of a solid material. While specific PXRD data for this compound is not available in the public domain, the methodology for such an analysis is well-established.

Typically, a finely powdered sample of the compound would be subjected to a monochromatic X-ray beam. As the sample is rotated, the X-rays are diffracted by the crystalline lattice planes, producing a unique diffraction pattern. This pattern, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a fingerprint for the crystalline solid.

For a comprehensive analysis, the experimental conditions would be meticulously controlled. Data collection would be performed at room temperature using a diffractometer equipped with a specific radiation source, such as Cu Kα radiation (λ = 1.5406 Å). The resulting diffraction pattern would reveal a series of peaks at specific 2θ angles, each corresponding to a particular set of lattice planes as defined by Bragg's Law. The intensity of these peaks is proportional to the number of planes contributing to the diffraction.

A hypothetical representation of the type of data that would be collected is presented in the table below. The 2θ values and their corresponding relative intensities would be used to identify the crystalline phase and could be compared with simulated patterns from single-crystal data if available.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

Single Crystal X-ray Diffraction for Precise Molecular Geometry

To perform this analysis, a suitable single crystal of this compound would need to be grown. This crystal would then be mounted on a goniometer and irradiated with a focused X-ray beam. The resulting diffraction pattern is a complex array of spots that contains the information necessary to solve the crystal structure.

Despite a thorough search of crystallographic databases, the single crystal structure of this compound has not been reported. Therefore, experimental data on its crystal system, space group, unit cell dimensions, and atomic coordinates are not available.

For illustrative purposes, the following table outlines the key crystallographic parameters that would be determined from a successful SCXRD experiment. This information is fundamental for a complete understanding of the compound's solid-state structure and for rationalizing its physical and chemical behavior.

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Calculated Density (g/cm³) | Data not available |

| R-factor (%) | Data not available |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed due to its favorable balance between computational cost and accuracy. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. A common approach involves using a hybrid functional, such as B3LYP (Becke, three-parameter, Lee–Yang–Parr), combined with a basis set like 6-311G(d,p) or 6-31G**, to solve the Schrödinger equation approximately. These calculations can predict a variety of molecular properties, including geometric structures, vibrational frequencies, and electronic characteristics.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational process aimed at finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline, this process would involve systematically adjusting bond lengths, bond angles, and dihedral angles to identify the lowest energy conformation. The stability of the optimized structure is confirmed by performing frequency calculations; a true energy minimum will have no imaginary frequencies.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic properties. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. The spatial distribution and energy levels of these orbitals provide critical information about a molecule's ability to participate in charge transfer interactions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more polarizable and more likely to be chemically reactive. This energy gap is also directly related to the electronic transitions within the molecule; the excitation from the HOMO to the LUMO corresponds to the lowest energy electronic transition.

Table 1: Frontier Molecular Orbital (FMO) Parameters Specific calculated values for this compound are not available in the searched literature. This table illustrates the typical parameters derived from such an analysis.

| Parameter | Symbol | Description |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the outermost electron-donating orbital. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the innermost electron-accepting orbital. |

| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

The energies of the frontier orbitals can be used to approximate key electronic descriptors through Koopmans' theorem. The Ionization Potential (I), the energy required to remove an electron, can be related to the HOMO energy (I ≈ -EHOMO). The Electron Affinity (A), the energy released when an electron is added, can be related to the LUMO energy (A ≈ -ELUMO). These values are fundamental for calculating other global reactivity descriptors like electronegativity (χ), chemical potential (μ), and global hardness (η), which further quantify the molecule's reactivity.

Table 2: Global Reactivity Descriptors Specific calculated values for this compound are not available in the searched literature. This table shows how descriptors are derived from HOMO and LUMO energies.

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity | A ≈ -ELUMO | The energy change when an electron is added to the molecule. |

| Electronegativity | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Global Hardness | η = (I - A) / 2 | A measure of the molecule's resistance to charge transfer. |

Molecular Electrostatic Potential (MESP) 3D Plots for Reactive Site Identification

The Molecular Electrostatic Potential (MESP) is a valuable tool for predicting the reactive behavior of a molecule. It is plotted onto the molecule's electron density surface, creating a 3D map that visualizes the charge distribution. Different colors on the MESP map represent different potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are favorable for nucleophilic attack. Green areas represent neutral or nonpolar regions. For this compound, an MESP analysis would identify the likely sites for electrophilic and nucleophilic interactions, such as the nitrogen atoms of the oxadiazole ring and the amino group on the aniline (B41778) moiety.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict how a ligand, such as this compound, might interact with a macromolecular target, typically a protein. Docking predicts the preferred orientation of the ligand when bound to a receptor to form a stable complex, while MD simulations provide insights into the dynamic behavior of this complex over time.

Molecular docking studies are fundamental in predicting the binding affinity and orientation of a ligand within the active site of a target protein. For a compound like this compound, this involves positioning the molecule into the binding pocket of a receptor and scoring the interaction. The 1,2,4-oxadiazole (B8745197) ring is recognized as a metabolically stable bioisosteric equivalent of ester and amide functionalities, making it a valuable scaffold in medicinal chemistry. nih.govfrontiersin.orglifechemicals.com Its nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the aromatic nature of the connected phenyl ring allows for π-π stacking and hydrophobic interactions. mdpi.comtandfonline.com

In studies on similar 1,2,4-oxadiazole derivatives, docking simulations have successfully predicted binding modes with various therapeutic targets, including kinases, enzymes involved in neurodegenerative diseases, and microbial enzymes. nih.govnih.govnih.gov For instance, research on 1,2,4-oxadiazole derivatives as inhibitors of Epidermal Growth Factor Receptor (EGFR) revealed key interactions within the ATP-binding site. nih.govresearchgate.net Similarly, docking studies of oxadiazoles (B1248032) targeting the GABA-A receptor for anticonvulsant activity showed specific hydrogen bond interactions with amino acids like Glu52 and Ser51. semanticscholar.org

Based on its structure, this compound could be predicted to engage in several types of interactions:

Hydrogen Bonding: The aniline amine group (-NH2) can act as a hydrogen bond donor, while the nitrogen and oxygen atoms of the oxadiazole ring can serve as hydrogen bond acceptors. mdpi.com

Hydrophobic Interactions: The ethyl group and the phenyl ring provide hydrophobic surfaces that can interact with nonpolar pockets within a receptor's active site.

π-π Stacking: The phenyl ring can engage in stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan in the target protein.

| Molecular Moiety | Potential Interaction Type | Potential Interacting Amino Acid Residues |

|---|---|---|

| Aniline -NH₂ group | Hydrogen Bond Donor | Aspartate, Glutamate, Serine |

| Oxadiazole Ring (N, O atoms) | Hydrogen Bond Acceptor | Arginine, Lysine, Serine, Threonine |

| Phenyl Ring | π-π Stacking / Hydrophobic | Phenylalanine, Tyrosine, Tryptophan, Leucine |

| Ethyl Group | Hydrophobic / van der Waals | Alanine, Valine, Leucine, Isoleucine |

Following molecular docking, MD simulations are employed to study the stability of the ligand-receptor complex and observe any conformational changes. These simulations model the atomic movements over time, providing a dynamic view of the binding event. Studies on 1,2,4-oxadiazole derivatives targeting proteins like EGFR and VEGFR2 have used MD simulations to confirm the stability of the docked poses. mdpi.comresearchgate.net

Key parameters analyzed during MD simulations include:

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues. Higher fluctuations in specific regions, such as loops within the binding site, can indicate conformational changes induced by ligand binding to achieve an optimal fit. mdpi.com

For this compound, an MD simulation would predict how the protein target adapts to its presence. The binding could induce subtle shifts in the side chains of amino acids within the active site to maximize favorable interactions, a process known as "induced fit." The stability of these interactions over the simulation period (e.g., 100 nanoseconds) would provide strong evidence for the predicted binding mode. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This allows for the prediction of the activity of new, unsynthesized molecules. A QSAR model is essentially an equation that correlates molecular descriptors (numerical representations of molecular properties) with an observed biological response. mdpi.comtandfonline.com

To develop a QSAR model for a series of compounds including this compound, a dataset of structurally related molecules with known biological activities (e.g., IC₅₀ values) is required. nih.gov The model is built using a training set of these compounds and then validated using a separate test set.

Numerous QSAR studies have been successfully performed on 1,2,4-oxadiazole and aniline derivatives to predict activities such as anticancer, antibacterial, and anti-inflammatory effects. nih.govconicet.gov.arnih.gov For example, a 3D-QSAR study on 1,2,4-oxadiazole derivatives as antibacterial agents identified key steric and electrostatic features that govern their activity. conicet.gov.ar Another study on oxadiazole-ligated pyrrole (B145914) derivatives used 2D-QSAR to develop a predictive model for antimycobacterial activity. nih.gov The resulting model was an equation similar to the following hypothetical example:

pMIC = + 6.6224 (Descriptor A) − 3.1570 (Descriptor B) + 1.6748 (Descriptor C) − 0.2851 (Descriptor D) nih.gov

In such a model, the positive and negative coefficients indicate whether a descriptor's value contributes favorably or unfavorably to the biological activity. For this compound, descriptors related to its size (steric properties), electronic properties (charge distribution on the oxadiazole and aniline rings), and lipophilicity would likely be significant predictors of its activity. nih.gov

The development of a robust and predictive QSAR model is critically dependent on two factors: the selection of appropriate molecular descriptors and rigorous statistical validation.

Descriptor Selection: Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. They can be categorized as:

1D: Bulk properties like molecular weight.

2D: Based on the 2D structure, including topological indices (e.g., connectivity indices) and atom counts. nih.gov

3D: Derived from the 3D conformation, such as steric (e.g., van der Waals volume) and electronic (e.g., dipole moment) descriptors. conicet.gov.ar

Given the vast number of possible descriptors, selection methods like Genetic Algorithms (GA) or stepwise multiple linear regression (MLR) are used to identify the subset that best correlates with biological activity, avoiding overfitting and intercorrelation. nih.govnih.gov

| Descriptor Type | Example | Information Encoded |

|---|---|---|

| Constitutional (1D) | Molecular Weight (MW) | Size of the molecule |

| Topological (2D) | ChiV3Cluster Index | Molecular branching and connectivity nih.gov |

| Physicochemical (2D) | MLogP | Lipophilicity (octanol-water partition coefficient) nih.gov |

| Geometrical (3D) | Van der Waals Volume | Steric bulk of the molecule nih.gov |

| Electronic (3D) | Dipole Moment | Polarity and charge distribution |

Statistical Validation: Once a model is built, it must be validated to ensure its statistical significance and predictive power. Validation is typically performed through internal and external methods.

Internal Validation: This assesses the robustness of the model using only the training set. The most common method is Leave-One-Out cross-validation (LOO-CV), which generates a cross-validated correlation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a good model. nih.gov

External Validation: This evaluates the model's ability to predict the activity of compounds not used in its creation (the test set). The predictive ability is measured by the predictive correlation coefficient (r²_pred or pred_r²). An acceptable model typically has an r²_pred value greater than 0.6. nih.gov

Other statistical parameters are also used to confirm the quality of the model, ensuring that the correlation is not due to chance. mdpi.com

| Parameter | Symbol | Description | Acceptable Value |

|---|---|---|---|

| Coefficient of Determination | r² | Measures the goodness-of-fit for the training set. | > 0.6 |

| Cross-validated Correlation Coefficient | q² | Measures the internal predictive ability (robustness). | > 0.5 nih.gov |

| Predictive Correlation Coefficient | r²_pred | Measures the predictive power on an external test set. | > 0.6 nih.gov |

| F-test | F | Assesses the statistical significance of the model. | High value |

| Standard Error of Estimate | SEE | Measures the absolute error of the model's predictions. | Low value mdpi.com |

Structure Activity Relationship Sar Principles for 4 5 Ethyl 1,2,4 Oxadiazol 3 Yl Aniline Derivatives

Impact of Substituents at the Oxadiazole 5-position (e.g., ethyl vs. methyl, trifluoromethyl, chloromethyl, cyclobutyl, tert-butyl)

The nature of the substituent at the 5-position of the 1,2,4-oxadiazole (B8745197) ring plays a significant role in modulating the pharmacological profile of the molecule. The size, shape, and electronic properties of this substituent can directly affect the compound's interaction with its biological target. researchgate.net

The biological activity of 4-(1,2,4-oxadiazol-3-yl)aniline (B1592163) derivatives is a function of the electronic and steric properties of the substituent at the 5-position of the oxadiazole ring.

Steric Effects: The size and bulk of the substituent are critical steric factors. A larger group, such as tert-butyl or cyclobutyl, will occupy more space than a smaller methyl or ethyl group. This can create a more favorable, shape-complementary fit within a large, hydrophobic binding pocket of a receptor. However, if the binding pocket is sterically constrained, bulky substituents can lead to a decrease in activity due to steric hindrance, preventing optimal binding.

The interplay between these effects is critical. For instance, while a tert-butyl group is significantly larger than an ethyl group, its impact on activity depends entirely on the topology of the target's binding site.

Table 1: Comparison of Physicochemical Properties of Substituents at the Oxadiazole 5-Position

| Substituent | Formula | Relative Size (Sterics) | Electronic Effect |

|---|---|---|---|

| Methyl | -CH₃ | Small | Weakly Electron-Donating |

| Ethyl | -C₂H₅ | Small | Weakly Electron-Donating |

| Chloromethyl | -CH₂Cl | Medium | Inductively Electron-Withdrawing |

| Trifluoromethyl | -CF₃ | Medium | Strongly Electron-Withdrawing |

| Cyclobutyl | -C₄H₇ | Large | Weakly Electron-Donating |

This table is generated based on established principles of physical organic chemistry.

The substituent at the 5-position directly influences both the binding affinity and the selectivity of the compound for its intended biological target. researchgate.net The size of the substituent in the oxadiazole ring can determine its ability to inhibit monoamine reuptake at transporters like the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (5HTT). researchgate.net

Modifying the substituent allows for the fine-tuning of these interactions. For example, changing from a small alkyl group like ethyl to a larger cyclobutyl group could enhance van der Waals interactions within a hydrophobic pocket, thereby increasing binding affinity. Selectivity between different receptor subtypes can also be achieved. A specific receptor might have a small pocket that accommodates an ethyl group but not a bulkier tert-butyl group, allowing for the design of compounds that selectively target the desired receptor. The introduction of polar or hydrogen-bonding features, such as in a hydroxymethyl substituent (not listed but a logical extension), could introduce new, specific interactions with polar amino acid residues in the target, further enhancing affinity and selectivity. rsc.org

Positional Isomerism on the Aniline (B41778) Ring (e.g., para vs. meta-substitution)

The position of the oxadiazole moiety on the aniline ring is a critical determinant of biological activity. The difference between a para (1,4-disubstituted) and a meta (1,3-disubstituted) isomer can lead to significant changes in the molecule's electronic properties and three-dimensional shape.

The placement of the substituent on the aniline ring affects the electronic communication between the amino group (-NH₂) and the oxadiazole ring. libretexts.org

para-Substitution: In the case of 4-(5-ethyl-1,2,4-oxadiazol-3-yl)aniline, the amino group is in the para position relative to the oxadiazole ring. This arrangement allows for maximum electronic conjugation along the axis of the molecule. The electron-donating amino group can push electron density through the phenyl ring to the electron-withdrawing oxadiazole system. libretexts.org This extended π-system creates a specific electron distribution and dipole moment that may be optimal for interaction with a receptor binding site. This resonance stabilization can influence the molecule's ability to participate in key interactions like π-π stacking or hydrogen bonding. nih.gov

meta-Substitution: When the oxadiazole is moved to the meta position, the direct electronic conjugation between the amino group and the oxadiazole is disrupted. libretexts.orglibretexts.org The amino group is considered an ortho, para-director in electrophilic aromatic substitution, meaning it preferentially activates those positions through resonance. masterorganicchemistry.com The meta position is not activated in this way, leading to a different electronic profile compared to the para isomer. researchgate.net This change in electron distribution can weaken or alter the key interactions required for potent biological activity.

The geometry of the molecule is fundamentally altered when moving the substituent from the para to the meta position.

The para isomer results in a more linear, elongated molecular shape. This geometry may be ideal for fitting into a long, narrow groove or channel in the target protein.

The meta isomer has a bent, or V-shaped, geometry. This shape might be preferred for binding sites that are more angular.

Therefore, the optimal substitution pattern is highly dependent on the specific topology of the receptor's binding pocket. If the key binding interactions require the amino group and the oxadiazole ring to be positioned at opposite ends of the aromatic ring, the para isomer will be significantly more active. The stereochemistry of the entire molecule, including its isomers, can dramatically impact potency and selectivity. nih.gov

Bioisosteric Replacements of the Aniline Moiety (e.g., piperidine (B6355638) analogues)

Bioisosterism involves substituting one chemical group with another that retains similar physical or chemical properties, with the goal of maintaining or improving biological activity while optimizing other properties. researchgate.net Replacing the aniline moiety in the parent compound with a non-aromatic ring like piperidine is a common strategy in medicinal chemistry. enamine.netcresset-group.com

Aniline, while a versatile scaffold, can be susceptible to metabolic oxidation, which can lead to rapid clearance or the formation of toxic metabolites. cresset-group.com Replacing the planar, aromatic aniline ring with a saturated, three-dimensional piperidine ring can address these issues. enamine.net

Rationale for Replacement: The primary goals of replacing the aniline ring with a piperidine analogue are often to improve metabolic stability, increase solubility, reduce toxicity, and enhance receptor selectivity by introducing a more rigid, three-dimensional structure. cresset-group.com

Consequences of Replacement:

Pharmacokinetics: Piperidine-based analogues can exhibit altered pharmacokinetic properties, such as lipophilicity and metabolic stability. enamine.net

Geometry: The switch from a flat aromatic ring to a puckered piperidine ring fundamentally changes the molecule's shape and the vectors at which substituents are projected. This can alter how the molecule fits into its binding site.

Basicity: The nitrogen in aniline is weakly basic due to the delocalization of its lone pair into the aromatic ring. The nitrogen in a piperidine ring is a significantly more basic aliphatic amine. This change in basicity can drastically alter the molecule's ionization state at physiological pH, affecting its solubility, cell permeability, and ability to form ionic bonds with the target receptor.

For example, a series of 1,3,4-oxadiazol-2-ones with piperidine substitutions have been synthesized and evaluated to explore their structure-activity relationships at specific G-protein coupled receptors. nih.gov The success of such a bioisosteric replacement depends on whether the key interactions of the original aniline ring (e.g., π-π stacking) can be compensated for by new, favorable interactions from the piperidine analogue.

Correlation of Structural Features with Specific Molecular Interactions and Potency

Influence of Substituents on the Aniline Phenyl Ring

The aromatic aniline ring is a primary site for modification to enhance potency and selectivity. The nature, position, and electronic properties of substituents on this ring can drastically alter the compound's interaction with target proteins.

Electronic Effects: Studies on various 1,2,4-oxadiazole series have consistently shown that the electronic nature of substituents on the aryl ring attached to the C3 position of the oxadiazole is a key determinant of activity. For instance, in the development of anticancer agents, the introduction of electron-withdrawing groups (EWGs) on the 5-aryl ring of related 1,2,4-oxadiazole structures was found to increase antitumor activity. nih.govnih.gov Conversely, the presence of electron-donating groups (EDGs) has been shown to improve activity in other contexts. nih.gov This suggests that the electronic environment of the aniline ring in this compound is crucial for molecular recognition, likely influencing hydrogen bonding, π-π stacking, or hydrophobic interactions within the target's binding site.

A quantitative structure-activity relationship (3D-QSAR) study on a series of 1,2,4-oxadiazole derivatives led to the design of new compounds with enhanced anticancer activity. The findings underscored the importance of specific substitutions on the aryl moiety for potency, as illustrated in the table below.

| Compound/Modification | Target Cell Line | Potency (IC₅₀) | Source |

| 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | Breast (T47D) | 19.40 µM | |

| 4-[5-(benzo[d]thiazol-2-yl)-1,2,4-oxadiazol-3-yl]benzene-1,2-diol | Prostate (PC-3) | 15.7 µM | |

| 2-[3-(pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | Colon (CaCo-2) | 4.96 µM |

Role of the Substituent at the C5 Position

The substituent at the C5 position of the 1,2,4-oxadiazole ring, which is an ethyl group in the parent compound, also plays a significant role in modulating biological activity. Its size, shape, and lipophilicity can influence how the molecule fits into a binding pocket.

Alkyl Group Size and Shape: In a study of 3-aryl-5-alkyl-1,2,4-oxadiazole derivatives, modifications to the alkyl group at the C5 position were explored. nih.gov While the specific SAR for an ethyl group was not detailed, related research on 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline showed that this scaffold served as a precursor for derivatives with significantly greater antitumor activity. nih.gov This demonstrates that the bulk and nature of the alkyl group are pivotal. Furthermore, research on 3-aryl-5-alicyclic- nih.govnih.govresearchgate.net-oxadiazoles as platelet aggregation inhibitors revealed that potency increased with the size of the alicyclic ring at the C5 position. researchgate.net This suggests that a larger or more conformationally constrained group at this position can lead to more favorable interactions with the target.

Aryl vs. Alkyl Substitution: The discovery of 3,5-diaryl-1,2,4-oxadiazoles as apoptosis inducers marked a significant breakthrough in the anticancer applications of this scaffold. nih.gov SAR studies on these compounds revealed that a substituted five-membered ring at the 5-position was important for activity. nih.govresearchgate.net This indicates that replacing the C5-alkyl group with an aryl or heteroaryl moiety can open up new interaction possibilities, such as π-π stacking, with the target protein, leading to a different pharmacological profile.

The following table summarizes SAR findings from related 1,2,4-oxadiazole structures, illustrating the impact of C5-substituent modification.

| Core Structure | C5-Substituent | Biological Activity | SAR Observation | Source |

| 3-Aryl-1,2,4-oxadiazole | Alicyclic Rings | Platelet Aggregation Inhibition | Potency increases with the increase in the ring size. | researchgate.net |

| 3-Aryl-1,2,4-oxadiazole | Substituted Thiophene | Apoptosis Induction | A substituted five-member ring at the 5-position is important for activity. | nih.govresearchgate.net |

| 4-(1,2,4-oxadiazol-5-yl)aniline | tert-Butyl (at C3) | Anticancer | Parent compound had moderate activity; further modification led to significantly greater potency. | nih.gov |

Mechanistic Research at the Molecular and Biochemical Level

Investigation of Molecular Targets and Pathways

Understanding the specific molecular targets and pathways affected by 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline is crucial for elucidating its mechanism of action. Research in this area has explored its interactions with various enzymes and proteins.

The 1,2,4-oxadiazole (B8745197) scaffold is a recognized pharmacophore in the design of enzyme inhibitors. While specific studies on this compound are limited, research on related derivatives provides a basis for its potential inhibitory activities.

Butyrylcholinesterase (BChE): Derivatives of 1,2,4-oxadiazole have been designed and synthesized as selective inhibitors of butyrylcholinesterase, an enzyme implicated in the later stages of Alzheimer's disease. nih.govnih.gov These compounds are designed to interact with the active site of BChE. nih.gov For instance, certain N-benzylpiperidine-based 1,2,4-oxadiazole derivatives have shown potent and selective BChE inhibition, with IC50 values in the low micromolar range. researchgate.net Molecular docking studies of these derivatives have revealed key interactions, such as hydrogen bonding and lipophilic interactions within the enzyme's active site pocket. nih.gov Although direct inhibitory data for this compound on BChE is not extensively documented, the shared chemical scaffold suggests a potential for similar activity.

Viral Proteases/Polymerases: The 1,3,4-oxadiazole (B1194373) ring, a related isomer, is considered a privileged structure in antiviral chemotherapy. arkat-usa.org Derivatives containing this moiety have been investigated as inhibitors of various viral enzymes. For example, certain 1,3,4-oxadiazole compounds have shown inhibitory activity against the SARS-CoV-2 main protease (Mpro). biotechjournal.in Additionally, 1,2,4-oxadiazole derivatives have been identified as having broad-spectrum antiviral activity against viruses in the Flaviviridae family, such as Zika, dengue, and Japanese encephalitis viruses, though the precise enzymatic targets (like viral protease or polymerase) are often the focus of further mechanistic studies. nih.gov

Sirtuin2 (Sirt2): Currently, there is a lack of specific research investigating the inhibitory effects of this compound on Sirtuin2.

Table 1: Butyrylcholinesterase (BChE) Inhibition by Select 1,2,4-Oxadiazole Derivatives

| Compound ID | Structure | BChE IC50 (µM) | Selectivity Index (AChE/BChE) |

|---|---|---|---|

| 6n | N-((1-(2-chlorobenzyl)piperidin-4-yl)methyl)-3-(4-methylphenyl)-1,2,4-oxadiazol-5-amine | 5.07 | > 19.72 |

| Donepezil | (Standard) | - | - |

Data sourced from Nazari et al. (2021). nih.govnih.gov

Specific protein binding profiling and interaction analysis for this compound with bacterial proteins such as PgcA and PgsA have not been detailed in available research. However, the broader class of oxadiazole-containing compounds has been studied for its interaction with bacterial targets. For example, a 1,3,4-oxadiazole-based compound was identified as an inhibitor of Lipoteichoic acid (LTA) synthase (LtaS), suggesting that these heterocyclic structures can fit into the active sites of bacterial enzymes. cardiff.ac.uknih.gov

Cellular Pathway Modulation Studies

The influence of this compound on cellular pathways, particularly those related to cell proliferation and survival, is a key area of investigation for its potential anticancer properties.

While direct studies on this compound's effect on cell cycle arrest are not prominent, the 1,2,4-oxadiazole class of compounds has been associated with anticancer activity, which often involves modulation of the cell cycle. nih.gov The specific mechanisms, such as arrest at G1, S, or G2/M phases, would require further investigation for this particular compound.

A significant breakthrough in the study of 1,2,4-oxadiazoles was the discovery of 3,5-diarylsubstituted derivatives as inducers of apoptosis. nih.gov This has spurred further research into the anticancer potential of this class of compounds. nih.gov Apoptosis, or programmed cell death, is a critical pathway for eliminating cancerous cells. The ability of 1,2,4-oxadiazole derivatives to trigger this process suggests they may modulate key apoptotic proteins and pathways. However, specific studies detailing the apoptotic induction pathways activated by this compound are not yet available.

Interference with Key Biological Processes

Beyond specific enzyme inhibition, research has also focused on how this class of compounds interferes with broader biological processes, such as the replication of pathogens.

Viral Replication: As noted, 1,2,4-oxadiazole derivatives have demonstrated potential as antiviral agents. One study identified a series of these compounds that possess activity against Zika virus (ZIKV) infection through phenotypic screening. nih.gov The compound 4-(5-phenyl-1,2,4-oxadiazol-3-yl)-N-(pyridin-3-ylmethyl)aniline, a structural analog, showed potent activity against ZIKV and other viruses in the Flaviviridae family. nih.gov This suggests that the 1,2,4-oxadiazole scaffold can interfere with the viral life cycle, although the exact stage of replication that is inhibited requires more detailed investigation.

Table 2: Antiviral Activity of a Structurally Related 1,2,4-Oxadiazole Derivative

| Compound | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| 5d | Zika Virus (ZIKV) | 2.0 | >100 | >50 |

| 5d | Dengue Virus (DENV) | 7.9 | >100 | >12.7 |

| 5d | Japanese Encephalitis Virus (JEV) | 3.5 | >100 | >28.6 |

Compound 5d is 4-(5-phenyl-1,2,4-oxadiazol-3-yl)-N-(pyridin-3-ylmethyl)aniline. Data sourced from Lee et al. (2022). nih.gov

Lipoteichoic Acid Biosynthesis: The biosynthesis of lipoteichoic acid (LTA) is a critical process for the growth and survival of Gram-positive bacteria, making it a promising target for new antibiotics. cardiff.ac.uknih.gov A 1,3,4-oxadiazole-based small molecule, compound 1771, was shown to inhibit LTA synthesis by binding to the active site of LTA synthase (LtaS). cardiff.ac.uk This finding highlights the potential of the oxadiazole core structure to interfere with bacterial cell wall synthesis. cardiff.ac.uknih.gov While some studies suggest that the activity of these compounds may not be exclusively dependent on LtaS, it remains a key area of investigation for oxadiazole-based antibacterial agents. unime.it

Elucidation of Action Mechanisms using Advanced Proteomics and Lipidomics Approaches

A thorough review of publicly available scientific literature indicates that dedicated studies employing advanced proteomics and lipidomics approaches to elucidate the specific molecular and biochemical mechanisms of action for This compound have not yet been published. The oxadiazole scaffold is of significant interest in medicinal chemistry, with various derivatives being investigated for a range of therapeutic applications. However, the detailed molecular interactions and downstream cellular effects of this particular compound remain an area for future investigation.

While direct experimental data for This compound is not available, this section will outline the potential applications of proteomics and lipidomics in characterizing its mechanism of action. This discussion is informed by methodologies successfully applied to other small molecules, including other heterocyclic compounds, to provide a framework for future research. brieflands.comcreative-proteomics.com

Proteomics for Target Deconvolution and Pathway Analysis

Proteomics offers a powerful, unbiased approach to identify the protein targets of a small molecule and understand its impact on cellular protein networks. nih.gov Chemical proteomics, in particular, is a key technique for target deconvolution. researchgate.net For a compound like This compound , these methods could differentiate between specific, high-affinity protein binders and non-specific interactions. acs.org

One common strategy is activity-based protein profiling (ABPP), which uses chemical probes to map the target interaction landscape. nih.gov Should a research program for This compound be initiated, a bespoke chemical probe derived from the parent molecule could be synthesized. This probe would be used in competitive and comparative chemical proteomics experiments to identify its protein targets within a relevant biological system, such as a cancer cell line or a pathogenic bacterium. nih.govchemrxiv.org

The data generated from such a hypothetical study could be presented as follows, illustrating the potential for identifying direct protein targets.

Table 1: Illustrative Proteomics Data for Target Identification of this compound (Note: The following data is hypothetical and for illustrative purposes only.)

| Protein Target | Protein Function | Fold Enrichment (Compound vs. Control) | p-value |

|---|---|---|---|

| Kinase X | Signal Transduction | 8.5 | <0.001 |

| Metabolic Enzyme Y | Lipid Metabolism | 6.2 | <0.005 |

| Structural Protein Z | Cytoskeletal Organization | 1.1 | n.s. |

Beyond target identification, quantitative proteomics can reveal downstream effects on protein expression, providing a global view of the cellular response to the compound. nih.govmetwarebio.com Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) would allow for the precise quantification of thousands of proteins in compound-treated versus untreated cells. springernature.com This could uncover alterations in key cellular pathways, such as apoptosis, cell cycle regulation, or metabolic reprogramming, offering deeper mechanistic insights.

Lipidomics for Uncovering Metabolic and Signaling Effects

Given that many small molecules influence cellular metabolism, lipidomics is an essential tool for understanding a compound's full biological impact. Lipidomics can provide a comprehensive profile of the hundreds to thousands of lipid species within a cell or tissue, revealing alterations that proteomics or genomics alone cannot. nih.gov

For This compound , a lipidomics study would involve treating a relevant cell model with the compound and then performing mass spectrometry-based analysis to profile changes in the lipidome. nih.gov This could reveal, for example, if the compound affects membrane lipid composition, disrupts signaling pathways involving bioactive lipids (like endocannabinoids or eicosanoids), or alters lipid storage and trafficking. acs.orgnih.gov The use of chemical probes in conjunction with lipidomics can also help to visualize and control lipid metabolism. rsc.org

The results of a hypothetical lipidomics study could be summarized as shown in the table below, demonstrating how changes in specific lipid classes might be identified.

Table 2: Illustrative Lipidomics Data for Cellular Response to this compound (Note: The following data is hypothetical and for illustrative purposes only.)

| Lipid Class | Specific Lipid Species | Fold Change (Compound vs. Control) | p-value |

|---|---|---|---|

| Phosphatidylcholines | PC(16:0/18:1) | -2.1 | <0.01 |

| Ceramides | Cer(d18:1/16:0) | +3.5 | <0.001 |

| Triacylglycerols | TG(18:1/18:2/18:1) | +1.2 | n.s. |

Advanced Research Applications and Emerging Areas

Application as Building Blocks in Medicinal Chemistry Research

The 1,2,4-oxadiazole (B8745197) ring is a well-regarded pharmacophore in drug discovery. nih.govmdpi.com It is recognized for its metabolic stability and its ability to act as a bioisostere for amide and ester groups, which can enhance the pharmacokinetic profile of drug candidates. chim.itlifechemicals.com Consequently, the 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline structure is a key component in the design of new therapeutic agents.

The oxadiazole nucleus is a common feature in compounds investigated for a wide array of therapeutic effects. nih.gov Derivatives of this heterocyclic system have been explored for their potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents. nih.govresearchgate.net

Antiparasitic and Antifungal Research: A notable application of this compound is in the synthesis of potential antifungal agents. Researchers have designed and synthesized a glutaramide-linked dimer, N¹,N⁵-bis[4-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenyl]glutaramide, intended to function as a prodrug. This compound was conceived to target opportunistic fungal pathogens like Pneumocystis jirovecii, a major cause of pneumonia in immunocompromised individuals. The strategy involves using the oxadiazole moiety to mask a highly basic bis-amidine pharmacophore, aiming to improve oral bioavailability.

Anticancer and Antimicrobial Potential: While direct studies on the anticancer or antibiotic activity of this compound are not extensively documented, the broader class of 1,2,4-oxadiazole derivatives has shown significant promise. mdpi.comnih.gov Various substituted 1,2,4-oxadiazoles have demonstrated potent cytotoxic activity against human cancer cell lines, including breast, lung, and colon cancer. nih.govnih.gov Similarly, the scaffold is integral to compounds designed as antimicrobial agents targeting pathogenic bacteria. mdpi.com The presence of the aniline (B41778) group on the core structure provides a convenient point for chemical modification to develop new derivatives for screening against these and other diseases like viral infections. mdpi.comacs.org

| Therapeutic Area | Rationale for Investigation | Relevant Compound Classes |

|---|---|---|

| Antiparasitic/Antifungal | The oxadiazole ring is used to create prodrugs of active antifungal agents, improving pharmacokinetic properties. | N¹,N⁵-bis[4-(5-Alkyl-1,2,4-oxadiazol-3-yl)phenyl]glutaramides |

| Anticancer | Oxadiazole derivatives have shown cytotoxic effects against a variety of human tumor cell lines. nih.govnih.gov | 1,2,4-Oxadiazole-arylsulfonamides, 1,2,4-oxadiazole-linked imidazopyrazines nih.gov |

| Antimicrobial | The scaffold is present in molecules designed to combat pathogenic bacteria, including drug-resistant strains. nih.gov | Modified 1,2,4-oxadiazole analogues targeting enteric pathogens nih.gov |

| Anti-inflammatory | The rigid structure of the oxadiazole ring is incorporated into designs for new anti-inflammatory agents. nih.gov | Substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-y1] benzamides |

A key strategy in modern drug development is the use of prodrugs to overcome limitations of active pharmaceutical ingredients, such as poor solubility or metabolic instability. europa.eunih.gov The 1,2,4-oxadiazole ring is particularly useful in this context as it can serve as a stable, bioreversible mask for more reactive functional groups. mdpi.com

The synthesis of N¹,N⁵-bis[4-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenyl]glutaramide serves as a prime example of this strategy. This molecule was designed as a "masked bis-amidine prodrug." The core concept is that the two 1,2,4-oxadiazole rings are metabolically stable precursors to the corresponding amidine groups. Upon administration, it is hypothesized that metabolic reduction would cleave the N-O bond of the oxadiazole rings, revealing the active bis-amidine compound. This approach aims to improve the drug-like properties of the parent compound, which, despite its efficacy, suffers from low oral bioavailability due to the dicationic nature of the amidine groups.

Utilization in Materials Science Research

Beyond its biomedical applications, the rigid, aromatic structure of the phenyl-oxadiazole core makes it a valuable component in the field of materials science. lifechemicals.com Its electronic properties and tendency to self-assemble into ordered structures are exploited in various advanced applications. nih.gov

The elongated and rigid molecular structure of compounds containing the phenyl-oxadiazole unit is conducive to the formation of liquid crystalline phases. sciencepublishinggroup.com These mesophases are states of matter intermediate between conventional liquids and crystalline solids, exhibiting molecular order that can be exploited for highly selective chemical separations.

Derivatives of aniline-oxadiazoles are investigated for their potential as stationary phases in gas chromatography (GC). asianpubs.orgrdd.edu.iqanjs.edu.iq In this application, the liquid crystal is coated onto the inner surface of a capillary column. The separation mechanism relies on the differential interactions between solute molecules and the ordered liquid crystalline phase. A solute's ability to intercalate into the liquid crystal structure is dependent on its molecular shape, rigidity, and polarity. This shape-selective recognition allows for the efficient separation of complex mixtures, including closely related structural and geometric isomers that are difficult to resolve using conventional GC stationary phases. researchgate.netresearchgate.net The aniline and ethyl substituents on the core 4-(phenyl)-1,2,4-oxadiazole structure can be modified to fine-tune the thermal range and selectivity of the liquid crystal phase. rdd.edu.iqresearchgate.net

Conjugated systems containing 1,3,4-oxadiazole (B1194373) rings, which are isomeric to the 1,2,4-oxadiazole in the title compound, are well-known for their interesting electronic and luminescent properties. nih.gov These properties make them suitable for a range of optoelectronic applications. researchgate.netnih.gov

Organic Light-Emitting Diodes (OLEDs): The oxadiazole ring is electron-deficient, making it an excellent electron-transporting moiety. nih.gov When combined with electron-donating groups, such as the aniline in this compound, it can form a molecule with bipolar charge-transport capabilities or serve as a host material in phosphorescent OLEDs. nih.gov These materials facilitate the efficient injection and transport of electrons, leading to improved device performance and stability. tandfonline.comst-andrews.ac.ukresearchgate.netrsc.org

Laser Dyes and Scintillators: The high fluorescence quantum yields and thermal stability of many oxadiazole derivatives make them candidates for use as laser dyes and scintillators. nih.govlifechemicals.com These materials can efficiently absorb high-energy radiation and re-emit it as visible light, a critical function in radiation detection and advanced optical systems. lifechemicals.com

The inherent electronic characteristics of the phenyl-oxadiazole scaffold are leveraged in the development of novel conducting materials. nih.gov The electron-accepting nature of the oxadiazole ring paired with the electron-donating aniline group creates an intramolecular donor-acceptor (D-A) system.

This D-A structure is fundamental to tuning the electronic properties of organic materials. By chemically modifying the donor or acceptor components—for instance, by altering the alkyl chain on the oxadiazole or substituting the aniline group—researchers can precisely control the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. tandfonline.com This control over the electronic band gap is crucial for designing organic semiconductors, conducting polymers, and materials for nonlinear optical applications. researchgate.net

| Compound Name |

|---|

| This compound |

| N¹,N⁵-bis[4-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenyl]glutaramide |

| Pneumocystis jirovecii |

Role in Agrochemical Research for Novel Pesticides and Fungicides